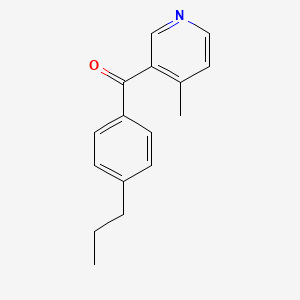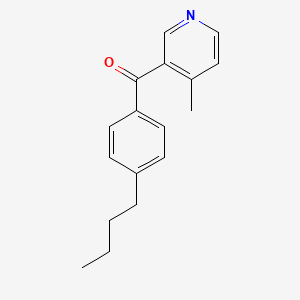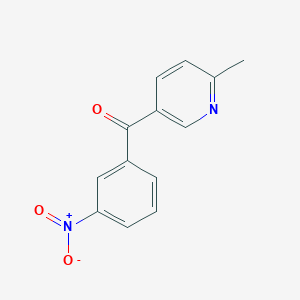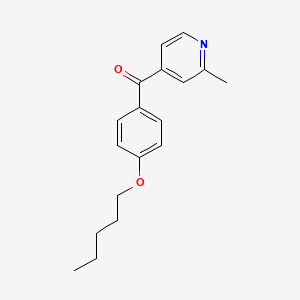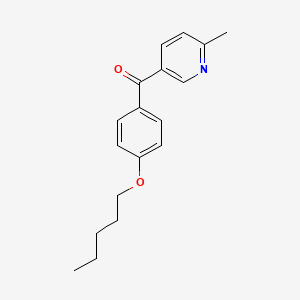
3-(2,3-Difluorophenoxy)azetidine
Vue d'ensemble
Description
3-(2,3-Difluorophenoxy)azetidine is a chemical compound with the molecular formula C9H9F2NO . It has an average mass of 185.171 Da and a monoisotopic mass of 185.065216 Da .
Synthesis Analysis
The synthesis of azetidines, including 3-(2,3-Difluorophenoxy)azetidine, has been a topic of research in recent years. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the aza Paternò-Büchi reaction, a [2+2] photocycloaddition reaction between an imine and an alkene component .Molecular Structure Analysis
The molecular structure of 3-(2,3-Difluorophenoxy)azetidine includes two fluorine atoms, one nitrogen atom, and one oxygen atom . The compound has a density of 1.3±0.1 g/cm³ .Physical And Chemical Properties Analysis
3-(2,3-Difluorophenoxy)azetidine has a boiling point of 242.1±40.0 °C at 760 mmHg and a vapour pressure of 0.0±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 47.9±3.0 kJ/mol and a flash point of 100.2±27.3 °C . The index of refraction is 1.512, and the molar refractivity is 43.5±0.3 cm³ .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Azetidines, such as 3-(2,3-Difluorophenoxy)azetidine, play a significant role in the synthesis of various therapeutics and medicinally relevant molecules. Research has focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, which have shown moderate to significant antioxidant effects, suggesting their potential in medicinal chemistry (Nagavolu et al., 2017).
Catalytic Processes and Ring-Opening Reactions
Azetidines are known for their aptness as amino acid surrogates and potential in peptidomimetic and nucleic acid chemistry. They are crucial in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions, and are excellent candidates for ring-opening and expansion reactions, showcasing their versatility as heterocyclic synthons (Mehra et al., 2017).
Antibacterial Agents
Azetidinylquinolones, a class of compounds including azetidine derivatives, have been studied for their antibacterial properties. These compounds, particularly those with specific stereochemical configurations, have demonstrated significant in vitro and in vivo antibacterial activity (Frigola et al., 1995).
Agricultural Research
Azetidine-2-carboxylic acid, an analog of proline, has been used to investigate the relationship between protein synthesis and ion transport in plants, providing insights into how analogs like 3-(2,3-Difluorophenoxy)azetidine might impact agricultural practices (Pitman et al., 1977).
Neuroreceptor Binding Studies
Azetidine derivatives have been used to study nicotinic acetylcholine receptor binding properties, providing valuable insights into neurotransmission mechanisms, potentially impacting the development of neuropharmacological agents (Doll et al., 1999).
Drug Discovery
Azetidines serve as building blocks in medicinal chemistry for the rapid synthesis of diversified compounds, including azetidine-3-carboxylic acids. Their utility in the preparation of various pharmaceutical compounds underscores their importance in drug discovery (Ji et al., 2018).
Heteroaromatic Base Modifications
Azetidines have been utilized in the modification of heteroaromatic bases, an important process in drug discovery, exemplified in the synthesis of compounds like the EGFR inhibitor gefitinib (Duncton et al., 2009).
Propriétés
IUPAC Name |
3-(2,3-difluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTVXNRODZFMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Difluorophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



